1-Ethylcyclopentanol
Description
Overview of 1-Ethylcyclopentanol within Organic Chemistry Contexts
In the landscape of organic chemistry, this compound is primarily recognized for its role as a tertiary alcohol. nbinno.com This classification dictates its characteristic reactivity, particularly in reactions such as dehydration and as a precursor in the synthesis of other functional groups. cymitquimica.com
The most common and efficient method for synthesizing this compound is through the Grignard reaction. nbinno.comaskfilo.comchemicalbook.com This involves the reaction of cyclopentanone (B42830) with an ethyl-containing Grignard reagent, such as ethylmagnesium iodide or ethylmagnesium bromide. nbinno.comaskfilo.com The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of cyclopentanone, and subsequent protonation yields the tertiary alcohol, this compound. askfilo.comchemicalbook.comvaia.com
Another synthetic route to this compound is the acid-catalyzed hydration of 1-ethylcyclopentene. brainly.combrainly.com This reaction proceeds via a three-step mechanism: the protonation of the alkene to form a stable tertiary carbocation, followed by the nucleophilic attack of water on the carbocation, and finally, deprotonation to yield the alcohol. brainly.combrainly.com This process adheres to Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. brainly.com
The dehydration of this compound, typically achieved by heating in the presence of a strong acid like sulfuric acid, is a classic example of an E1 elimination reaction. libretexts.org This reaction proceeds by protonation of the hydroxyl group to form a good leaving group (water), which then departs to form a tertiary carbocation. libretexts.org A subsequent deprotonation of an adjacent carbon atom results in the formation of an alkene, primarily 1-ethylcyclopentene, the more substituted and thus more stable product according to Zaitsev's rule. pearson.comyoutube.com
Significance of this compound in Contemporary Chemical Science
The significance of this compound in modern chemical science lies in its utility as a versatile intermediate for the synthesis of a variety of organic compounds. chemicalbook.com Its derivatives are key components in the production of agrochemicals, pharmaceuticals, and fragrances. nbinno.com
In the realm of materials science, this compound has been identified as a component in the synthesis of photoresist resin monomers, which are crucial materials in the semiconductor industry. chemwhat.com It also serves as a monomer in the synthesis of polymers and copolymers. For instance, it can be esterified with methacrylic acid to produce 2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate, a monomer used in the creation of polymers with potential applications in biocompatible materials and drug delivery systems.
Furthermore, research has explored the use of this compound and its derivatives in catalytic processes. For example, the synergistic catalysis of samarium ion and mercaptan has been shown to convert 5-oxoalkanals to δ-lactones in a one-pot procedure involving a sequence of acetalization, Tishchenko reaction, and lactonization, where the deliberative use of mercaptan is advantageous. lookchem.com
Research Trajectory and Future Directions for this compound
Ongoing research continues to explore new applications and enhance the synthetic utility of this compound. nbinno.com Scientists are investigating its potential in the synthesis of novel compounds and its role in developing more sustainable chemical processes. nbinno.com The study of its dehydration reaction under various catalytic conditions, including the use of electric fields to promote Brønsted acid catalysis, points towards new frontiers in understanding and controlling reaction mechanisms. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-2-7(8)5-3-4-6-7/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCWIFPJLFCXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163305 | |
| Record name | 1-Ethylcyclopentanol | |
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Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1462-96-0 | |
| Record name | 1-Ethylcyclopentanol | |
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| Record name | 1-Ethylcyclopentanol | |
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| Record name | 1-Ethylcyclopentanol | |
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| Record name | 1-Ethylcyclopentanol | |
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Synthetic Methodologies for 1 Ethylcyclopentanol
Established Synthetic Pathways and Mechanisms
Two primary methods for the synthesis of 1-Ethylcyclopentanol are well-documented in chemical literature: the addition of a Grignard reagent to cyclopentanone (B42830) and the acid-catalyzed hydration of 1-ethylcyclopentene.
Grignard Reagent Addition to Cyclopentanone
A principal and widely utilized method for synthesizing this compound, a tertiary alcohol, is through the reaction of cyclopentanone with an ethyl Grignard reagent. nih.govwikipedia.orgthermofisher.cnfishersci.no This nucleophilic addition reaction involves the attack of the ethyl group from the Grignard reagent on the electrophilic carbonyl carbon of cyclopentanone. fishersci.nothermofisher.cn Subsequent protonation of the resulting alkoxide intermediate yields the final product, this compound. thermofisher.cnthermofisher.cn
The success and efficiency of the Grignard synthesis are highly dependent on specific reaction conditions.
Solvent: The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). thermofisher.cnnih.govwikipedia.org These solvents are crucial as they solvate the magnesium center of the Grignard reagent, stabilizing it and facilitating the reaction.
Temperature: Temperature control is critical for optimizing yields and minimizing side reactions. The initial formation of the Grignard reagent from bromoethane (B45996) and magnesium in THF can be initiated at room temperature and may proceed exothermically, reaching the boiling point of the solvent (around 67°C). thermofisher.cn The subsequent addition of cyclopentanone to the prepared Grignard reagent is typically performed at a reduced temperature, often between 0°C and 5°C, to control the reaction rate. thermofisher.cnnih.gov
Atmosphere: Grignard reagents are sensitive to moisture and atmospheric oxygen. Therefore, the reaction must be carried out under an inert atmosphere, such as nitrogen, to prevent the decomposition of the reagent and unwanted side reactions. thermofisher.cn
Workup: After the addition of the Grignard reagent is complete, the reaction is quenched, typically with an aqueous solution. A saturated ammonium (B1175870) chloride solution or dilute acid like hydrochloric acid is often used to hydrolyze the magnesium alkoxide complex and protonate it to form the final alcohol product. thermofisher.cnnih.gov
A summary of typical reaction conditions is presented in the table below.
| Parameter | Condition | Purpose |
| Reagents | Cyclopentanone, Ethylmagnesium Halide (Bromide or Iodide) | Ketone substrate and nucleophilic ethyl source. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | To dissolve reactants and stabilize the Grignard reagent. |
| Temperature | 0°C to 5°C for ketone addition | To control the exothermic reaction and minimize side products. |
| Atmosphere | Inert (e.g., Nitrogen) | To prevent reaction with water or oxygen, which would consume the Grignard reagent. |
| Workup | Aqueous acid (e.g., HCl) or Saturated NH₄Cl | To protonate the intermediate alkoxide to form the alcohol and dissolve magnesium salts. |
Both ethylmagnesium iodide and ethylmagnesium bromide are effective Grignard reagents for the synthesis of this compound. nih.govwikipedia.org They are typically prepared by reacting the corresponding ethyl halide (bromoethane or iodoethane) with magnesium metal in an appropriate ether solvent. thermofisher.cnwikipedia.org
Ethylmagnesium Bromide (EtMgBr): This is a commonly used and commercially available Grignard reagent. wikipedia.org It is prepared by reacting bromoethane with magnesium. wikipedia.org Its reactions are well-documented for producing tertiary alcohols from ketones like cyclopentanone. wikipedia.org
Ethylmagnesium Iodide (EtMgI): This reagent, formed from iodoethane (B44018) and magnesium, is also used for this synthesis. nih.govthermofisher.cnfishersci.no The choice between the bromide and iodide derivative can sometimes be influenced by factors like the reactivity of the starting halide, cost, and availability, but both serve the same fundamental role as the source of the nucleophilic ethyl group.
Reaction Conditions and Optimization
Acid-Catalyzed Hydration of 1-Ethylcyclopentene
An alternative synthetic route to this compound is the acid-catalyzed hydration of 1-ethylcyclopentene. This reaction involves the addition of a water molecule across the double bond of the alkene in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction follows Markovnikov's rule, where the hydroxyl group (OH) adds to the more substituted carbon of the double bond, leading to the formation of the tertiary alcohol, this compound.
The mechanism for the acid-catalyzed hydration of 1-ethylcyclopentene proceeds through a multi-step process initiated by the protonation of the alkene.
Protonation of the Alkene: The reaction begins when the π-bond of the 1-ethylcyclopentene double bond acts as a nucleophile, attacking a proton (H⁺) from the hydronium ion (H₃O⁺), which is formed from the acid catalyst in water.
Formation of a Carbocation Intermediate: This protonation step results in the formation of a carbocation intermediate. According to Markovnikov's rule, the proton adds to the less substituted carbon of the double bond. This ensures the formation of the more stable carbocation on the more substituted carbon. In the case of 1-ethylcyclopentene, this leads to the formation of a stable tertiary carbocation at the carbon atom bearing the ethyl group. This is the rate-determining step of the reaction.
Following the formation of the carbocation, the reaction proceeds rapidly to the final product.
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the positively charged tertiary carbocation. This step forms an oxonium ion, which is a protonated version of the final alcohol product.
Deprotonation: In the final step, another water molecule acts as a base, removing a proton from the oxonium ion. This deprotonation step neutralizes the molecule to yield this compound and regenerates the hydronium ion catalyst, allowing it to participate in another reaction cycle.
Adherence to Markovnikov's Rule in Product Formation
The synthesis of this compound from 1-ethylcyclopentene via acid-catalyzed hydration is a classic example of a reaction that follows Markovnikov's rule. This principle dictates that in the addition of a protic acid (like the H+ from the catalyst) to an asymmetrically substituted alkene, the acidic proton attaches to the carbon atom that already holds the greater number of hydrogen atoms.
The mechanism proceeds in three main steps:
Protonation of the Alkene : The reaction is initiated by the protonation of the 1-ethylcyclopentene double bond by a hydronium ion (H₃O⁺), which is generated from the acid catalyst in water. The π electrons of the double bond attack the proton. brainly.combrainly.com This proton adds to the carbon of the double bond that is not substituted with the ethyl group, as it has more hydrogen atoms. This selective addition leads to the formation of a carbocation on the more substituted carbon—the one bearing the ethyl group. brainly.comchegg.com
Formation of a Stable Carbocation : The resulting carbocation is a tertiary carbocation, which is highly stabilized by the inductive effect and hyperconjugation from the attached alkyl groups. brainly.com This stability favors its formation over the alternative, less stable secondary carbocation.
Nucleophilic Attack and Deprotonation : A water molecule then acts as a nucleophile, attacking the electron-deficient tertiary carbocation to form a protonated alcohol (an oxonium ion). brainly.comlibretexts.org In the final step, another water molecule acts as a base, deprotonating the oxonium ion to yield the final product, this compound, and regenerating the acid catalyst. brainly.comchegg.com This regioselective process ensures that this compound is the major product, in accordance with Markovnikov's rule. brainly.comlibretexts.org
Conversion from Cyclopentanol (B49286) via Oxidation and Grignard Reaction
A reliable two-step method to synthesize this compound begins with the secondary alcohol, cyclopentanol. This process involves an initial oxidation to a ketone, followed by the addition of an ethyl group using a Grignard reagent. vaia.com
The first step is the oxidation of cyclopentanol, a secondary alcohol, to produce cyclopentanone. vaia.com Secondary alcohols are readily oxidized to ketones using a variety of oxidizing agents. libretexts.orggeeksforgeeks.org
Common reagents for this transformation include:
Chromic acid (H₂CrO₄) : Often prepared in situ by adding chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) to aqueous sulfuric acid (Jones reagent). libretexts.orgchemistryviews.orgdoubtnut.com
Pyridinium chlorochromate (PCC) : A milder chromium-based reagent that effectively converts secondary alcohols to ketones. libretexts.orgchemistryviews.orgjuliethahn.com
Sodium hypochlorite (B82951) (NaOCl) : Household bleach, often used in the presence of acetic acid, provides a less toxic, "green" alternative to chromium reagents. juliethahn.comyale.educhegg.com
Swern Oxidation : Utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride under mild conditions. chemistryviews.orgjuliethahn.com
Dess-Martin Periodinane (DMP) : Another non-chromium reagent that provides high yields at neutral pH and room temperature. chemistryviews.orgjuliethahn.comlibretexts.org
The mechanism generally involves the formation of an intermediate, such as a chromate (B82759) ester in the case of chromic acid, which then undergoes an E2-like elimination to form the carbon-oxygen double bond of the ketone. libretexts.orgchemistrysteps.com
Once cyclopentanone is obtained, the second step involves a Grignard reaction to form the target tertiary alcohol. brainly.comgauthmath.com The Grignard reagent, in this case, ethylmagnesium bromide (CH₃CH₂MgBr), is prepared by reacting bromoethane with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF). chemicalbook.com
The reaction mechanism is as follows:
Nucleophilic Attack : The Grignard reagent acts as a potent source of the nucleophilic ethyl carbanion. pressbooks.pub This nucleophile attacks the electrophilic carbonyl carbon of cyclopentanone. byjus.comchemistrysteps.com The carbon-carbon bond is formed, and the pi bond of the carbonyl group breaks, with the electrons moving to the oxygen atom. pressbooks.pub
Formation of an Alkoxide : This addition results in the formation of a magnesium alkoxide intermediate. chemistrysteps.com
Protonation : A subsequent acidic workup (e.g., with aqueous HCl or NH₄Cl) protonates the alkoxide to yield the final product, this compound. chemicalbook.combyjus.com This reaction is a highly effective method for creating a new carbon-carbon bond and forming a tertiary alcohol from a ketone. pressbooks.puborganic-chemistry.org
Oxidation of Cyclopentanol to Cyclopentanone
Nucleophilic Substitution Reactions to Introduce Hydroxyl Group
This compound can also be synthesized via a nucleophilic substitution (Sₙ1) reaction. jove.com This pathway typically starts with a tertiary alkyl halide, such as 1-chloro-1-ethylcyclopentane. brainly.com
The Sₙ1 mechanism is favored for tertiary substrates because it proceeds through a stable tertiary carbocation intermediate. masterorganicchemistry.comlibretexts.org The reaction involves the following steps:
Formation of a Carbocation : The reaction is initiated by the slow, rate-determining step where the leaving group (e.g., a halide ion) departs, forming a flat, sp²-hybridized tertiary carbocation. byjus.com In the case of starting from an alcohol, the hydroxyl group must first be protonated by an acid to form a good leaving group (water). libretexts.org
Nucleophilic Attack : A weak nucleophile, such as water, attacks the carbocation. jove.combyjus.com The attack can occur from either face of the planar carbocation. byjus.com
Deprotonation : If the nucleophile was neutral (like water), a final deprotonation step occurs to yield the neutral tertiary alcohol, this compound. byjus.com
It is crucial to use a weak, non-basic nucleophile like water and maintain a low temperature. jove.com Using a strong nucleophile or base, such as sodium hydroxide, would favor a competing E2 elimination reaction, resulting in the formation of an alkene instead of the desired alcohol. jove.com
Advanced and Novel Synthetic Approaches
Research into organic synthesis continues to yield novel methods for constructing molecules. Recent advancements focus on efficiency, atom economy, and the use of new catalytic systems. For tertiary cycloalkanols, some innovative approaches involve radical-mediated C-C bond cleavage and ring-opening reactions, which can be used to create functionalized ketones from cycloalkanol precursors. nih.govacs.orgrsc.orgrsc.org
While the direct catalytic hydrogenation of a simple cycloalkene like 1-ethylcyclopentene yields the corresponding alkane (ethylcyclopentane), catalytic hydrogenation plays a crucial role in more complex synthetic strategies for producing alcohols. libretexts.org For example, the asymmetric hydrogenation of functionalized cycloalkenes using specialized catalysts is a powerful tool. diva-portal.org
Modern catalysts, such as those based on iridium or ruthenium, can achieve highly selective hydrogenations. diva-portal.orgbohrium.com For instance, a di- or trisubstituted cycloalkene containing another functional group can be selectively hydrogenated. diva-portal.org In some advanced syntheses, a related unsaturated precursor containing a carbonyl or other functional group might undergo catalytic hydrogenation as one step in a multi-step sequence leading to the final alcohol product. Furthermore, catalytic methods are being developed to synthesize cycloalkanes from diols and secondary alcohols or ketones using manganese catalysts in hydrogen borrowing cascade reactions, showcasing atom-economic routes to cyclic structures. acs.org The selective hydrogenation of cycloalkadienes or cycloalkatrienes to cycloalkenes using palladium catalysts is also a key industrial process for generating precursors. google.com
Data Tables
Table 1: Reagents for Oxidation of Cyclopentanol
| Reagent Class | Example Reagent | Abbreviation | Typical Product |
|---|---|---|---|
| Chromium-Based | Chromic Acid | H₂CrO₄ | Ketone |
| Chromium-Based | Pyridinium Chlorochromate | PCC | Ketone |
| Hypochlorite | Sodium Hypochlorite | NaOCl | Ketone |
| DMSO-Based | Swern Oxidation | - | Ketone |
Table 2: Compound Information
| Compound Name | PubChem CID |
|---|---|
| This compound | 15039 |
| 1-ethylcyclopentene | 81335 |
| Cyclopentanol | 8089 |
| Cyclopentanone | 8088 |
| Ethylmagnesium bromide | 134604 |
| 1-chloro-1-ethylcyclopentane | 574768 |
| Water | 962 |
| Hydronium ion | 1088 |
| Chromium trioxide | 14914 |
| Sodium dichromate | 25408 |
| Sulfuric acid | 1118 |
| Pyridinium chlorochromate | 642953 |
| Sodium hypochlorite | 23665760 |
| Acetic acid | 176 |
| Dimethyl sulfoxide | 679 |
| Oxalyl chloride | 6917 |
| Dess-Martin periodinane | 159237 |
| Bromoethane | 6332 |
| Magnesium | 5462224 |
Asymmetric Synthesis Approaches for Chiral Alcohols
Asymmetric synthesis is a critical field in organic chemistry that aims to create chiral compounds, like specific stereoisomers of alcohols, in an enantiomerically pure form. wikipedia.orguwindsor.ca A reaction is considered asymmetric if it converts an achiral starting material into a chiral product where unequal amounts of stereoisomers are formed. uwindsor.ca The ability to control the three-dimensional geometry of a molecule is paramount, particularly as many biologically active compounds are chiral. uwindsor.ca
Dynamic kinetic resolution (DKR) is an advanced technique in asymmetric synthesis that can theoretically convert 100% of a racemic mixture (an equal mix of both enantiomers) into a single, pure enantiomer. wikipedia.org This process is effective for molecules with a chiral center that can be easily interconverted (epimerized). wikipedia.org A catalyst is used to selectively lower the activation energy for the reaction of just one of the enantiomers. As that enantiomer is consumed, the other enantiomer in the racemic mixture epimerizes to replenish the reactive form, allowing for a high yield of the desired single enantiomer. wikipedia.org
Enzymes are often employed in asymmetric synthesis due to their high specificity, which can reduce the need for protecting groups that add steps and generate waste. acs.org For instance, lipases can be used for the selective acetylation of one alcohol enantiomer in a racemic mixture, a process that has been successfully paired with a ruthenium catalyst to achieve dynamic kinetic resolution for certain chlorohydrins with excellent yield and enantiomeric excess. wikipedia.org
Photolysis of Heptanal (B48729) yielding Cyclic Alcohols including 2-Ethylcyclopentanol
The photolysis (decomposition by light) of heptanal has been investigated as a route to various chemical products, including cyclic alcohols. acs.orgnih.govacs.org When photoexcited, heptanal is thought to undergo internal hydrogen abstraction, forming biradical intermediates. acs.orgnih.gov The primary pathway involves the abstraction of a gamma-hydrogen, which can then lead to two main outcomes: cleavage or cyclization. acs.orgacs.org
The cleavage reaction produces 1-pentene (B89616) and acetaldehyde, which account for a significant portion of the photolyzed heptanal, with measured yields of approximately 62% and 63%, respectively. acs.orgnih.govfigshare.com The remaining photolysis products are estimated to be a mix of HCO and hexyl radicals (around 10%) and cyclic alcohols (around 30%). acs.orgnih.govacs.orgfigshare.com The primary cyclic alcohol products formed through this cyclization pathway are 2-propylcyclobutanol and 2-ethylcyclopentanol. acs.orgnih.govacs.orgfigshare.com
| Product | Relative Yield |
| 1-Pentene | 62 ± 7% |
| Acetaldehyde | 63 ± 7% |
| Cyclic Alcohols (inc. 2-Ethylcyclopentanol) | ~30% |
| HCO + Hexyl Radical | ~10% |
Data derived from experimental and theoretical studies on the photolysis of heptanal. acs.orgnih.gov
Industrial Synthesis and Scalability Considerations
The most typical and industrially scalable method for synthesizing this compound is through the Grignard reaction. nbinno.comchemicalbook.comchemicalbook.com This process involves the reaction of cyclopentanone with an ethyl-containing Grignard reagent, such as ethylmagnesium bromide or ethylmagnesium iodide. nbinno.comchemicalbook.com In this nucleophilic addition reaction, the Grignard reagent attacks the electrophilic carbonyl carbon of the cyclopentanone. A subsequent protonation step yields the final tertiary alcohol, this compound. chemicalbook.comchemicalbook.com
This synthesis is considered efficient and suitable for large-scale production. nbinno.com A documented laboratory-scale synthesis, indicative of the industrial process, provides insight into its scalability.
| Parameter | Details |
| Reactants | Magnesium, Bromoethane, Cyclopentanone |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Stage 1 | Formation of Ethylmagnesium bromide from magnesium and bromoethane in THF. The reaction is exothermic, reaching approximately 67°C. |
| Reaction Stage 2 | Dropwise addition of cyclopentanone solution to the Grignard reagent at a controlled temperature of 0-5°C. |
| Workup | Quenching with ice water, acidification with hydrochloric acid, extraction with n-hexane, and purification by vacuum distillation. |
| Reported Yield | 247g of this compound from 500g of cyclopentanone. |
This table summarizes a synthesis procedure detailed in patent literature, demonstrating a practical application of the Grignard reaction. chemicalbook.com
Green Chemistry Principles in this compound Synthesis
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uk The application of its principles to the synthesis of this compound can help minimize environmental impact and improve safety.
Prevention of Waste : The primary goal is to prevent waste generation rather than treating it after the fact. In the Grignard synthesis of this compound, optimizing reaction conditions to maximize yield and minimize byproducts is a key step.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. The Grignard addition is generally high in atom economy, as the main atoms from the ethylmagnesium bromide and cyclopentanone are incorporated into the product.
Less Hazardous Chemical Syntheses : This principle encourages using and generating substances with little to no toxicity. skpharmteco.com While the Grignard reaction is effective, the reagents themselves can be hazardous. Research into catalytic methods that avoid stoichiometric organometallic reagents could present a greener alternative.
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. The industrial synthesis for this compound often uses solvents like tetrahydrofuran (THF). chemicalbook.com A key green chemistry objective would be to replace such solvents with greener alternatives like 2-methyl-tetrahydrofuran or to develop solvent-free reaction conditions. researchgate.net
Design for Energy Efficiency : Energy requirements should be minimized by conducting syntheses at ambient temperature and pressure whenever possible. The Grignard synthesis involves an initial exothermic stage but requires cooling for the second stage and energy for distillation. chemicalbook.com Exploring catalytic systems that operate efficiently at ambient temperatures could significantly reduce the energy footprint of the process.
Use of Renewable Feedstocks : Whenever practicable, starting materials should be derived from renewable rather than depleting resources. acs.org Currently, cyclopentanone is typically derived from petrochemical sources. A long-term green chemistry goal would be its production from bio-based feedstocks.
Chemical Reactivity and Transformation Mechanisms of 1 Ethylcyclopentanol
Dehydration Reactions to Form Alkenes
The acid-catalyzed dehydration of 1-ethylcyclopentanol is a classic elimination reaction that results in the formation of an alkene through the removal of a water molecule. This process is a common method for synthesizing alkenes from alcohols.
The dehydration of alcohols can proceed through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism, depending on the structure of the alcohol. brainly.com For tertiary alcohols such as this compound, the reaction predominantly follows the E1 mechanism . scribd.com This is because tertiary alcohols can form a relatively stable tertiary carbocation intermediate.
The E1 mechanism for the dehydration of this compound involves three key steps:
Protonation of the hydroxyl group: The reaction is initiated by the protonation of the alcohol's hydroxyl (-OH) group by a strong acid catalyst. This converts the poor leaving group (-OH) into a good leaving group, an alkyloxonium ion (-OH2+). brainly.combrainly.com
Formation of a carbocation: The alkyloxonium ion spontaneously departs as a water molecule, leaving behind a tertiary carbocation. This step is the slow, rate-determining step of the E1 reaction. brainly.com The stability of this tertiary carbocation is the primary reason why tertiary alcohols favor the E1 pathway.
Deprotonation to form the alkene: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the positively charged carbon. The electrons from the C-H bond then form a pi bond (C=C), resulting in the final alkene product. brainly.combrainly.com In the case of this compound, the primary product is the most stable alkene, 1-ethyl-1-cyclopentene (B1583899) , following Zaitsev's rule, which predicts the formation of the more substituted alkene.
In contrast, primary alcohols typically undergo dehydration via the E2 mechanism, which is a concerted, one-step process that avoids the formation of an unstable primary carbocation. brainly.com
The pathway and efficiency of the dehydration of this compound are significantly influenced by the choice of acid catalyst and the reaction temperature.
Acid Catalysts: Strong, non-nucleophilic acids are preferred for dehydration to minimize competing substitution (SN1) reactions. Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) . brainly.com The role of the acid is solely to catalyze the reaction by protonating the hydroxyl group. brainly.combrainly.com
Temperature: Dehydration reactions are endothermic and require heat to proceed. The required temperature depends on the alcohol's structure. Tertiary alcohols like this compound dehydrate under the mildest conditions due to the stability of the carbocation intermediate. Typical temperatures for the dehydration of tertiary alcohols range from 25°C to 80°C. brainly.com Higher temperatures favor the elimination reaction over the reverse hydration reaction and also over competing intermolecular dehydration, which would form an ether. brainly.com For example, the acid-catalyzed dehydration of this compound to yield 1-ethyl-1-cyclopentene is effectively carried out at temperatures between 80-100°C.
Table 1: Conditions for Alcohol Dehydration
| Alcohol Type | Typical Mechanism | Temperature Range |
|---|---|---|
| Primary (1°) | E2 | 170° - 180°C |
| Secondary (2°) | E1 | 100° - 140°C |
| Tertiary (3°) | E1 | 25° - 80°C |
This table is based on data from Chemistry LibreTexts. brainly.com
E1 and E2 Elimination Mechanisms
Reduction Reactions
The reduction of alcohols to their corresponding alkanes is a challenging transformation because the hydroxyl group is a very poor leaving group. Direct reduction is not possible with common hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). brainly.com Instead, the deoxygenation of alcohols requires specialized methods. For a tertiary alcohol like this compound, these reactions would convert it to ethylcyclopentane .
Several modern synthetic methods can achieve this transformation:
Silane (B1218182) Reduction: One effective method for the reduction of secondary and tertiary alcohols involves the use of a silane, such as chlorodiphenylsilane, in the presence of a Lewis acid catalyst like indium(III) chloride (InCl₃). organic-chemistry.orgstackexchange.comorganic-chemistry.org This system is highly chemoselective for secondary and tertiary alcohols, leaving primary alcohols and other functional groups untouched. organic-chemistry.orgstackexchange.com The reaction proceeds under mild conditions. organic-chemistry.org
Barton-McCombie Deoxygenation: This is a two-step radical-based method. The alcohol is first converted into a thiocarbonyl derivative (e.g., a xanthate ester). This derivative is then treated with a radical initiator (like AIBN) and a radical source, typically tributyltin hydride (Bu₃SnH) or a less toxic silane alternative, to reductively cleave the C-O bond.
These methods provide pathways for the deoxygenation of this compound, a reaction that is not feasible through simple catalytic hydrogenation or standard hydride reagents.
Conversion to 1-Ethylcyclopentane
The transformation of this compound to 1-ethylcyclopentane involves the removal of the hydroxyl group, a reaction known as deoxygenation. This can be accomplished through several pathways.
A classical and indirect two-step method involves the acid-catalyzed dehydration of this compound to form its corresponding alkene, 1-ethyl-1-cyclopentene. This intermediate alkene is then subjected to catalytic hydrogenation to yield the saturated product, 1-ethylcyclopentane. uni-regensburg.de Common catalysts for the hydrogenation step include platinum or palladium on a carbon support (Pd/C), typically with hydrogen gas under moderate pressure.
Reaction Scheme: Two-Step Deoxygenation
Dehydration: this compound → 1-Ethyl-1-cyclopentene + H₂O (catalyzed by H₂SO₄)
Hydrogenation: 1-Ethyl-1-cyclopentene + H₂ → 1-Ethylcyclopentane (catalyzed by Pd/C)
Direct deoxygenation methods for tertiary alcohols have also been developed. One such method utilizes a combination of trimethylsilyl (B98337) chloride, sodium borohydride, and potassium iodide in acetonitrile. This system generates trimethylsilane (B1584522) and trimethylsilyl iodide in situ, which facilitates the conversion of tertiary alcohols that can form stable carbocations into their corresponding alkanes. researchgate.net Other advanced catalytic systems, such as those employing indium(III) chloride with a silane hydride source or iridium-based catalysts, can also achieve the direct reductive deoxygenation of tertiary alcohols under mild conditions. uni-regensburg.deethz.ch
Substitution Reactions
As a tertiary alcohol, this compound readily undergoes nucleophilic substitution reactions with hydrogen halides via an Sₙ1 mechanism. The reaction is initiated by the protonation of the hydroxyl group by the acid, forming a good leaving group (water). The departure of water results in a stable tertiary carbocation (1-ethylcyclopentyl cation). This carbocation is then attacked by the halide ion (Cl⁻, Br⁻) to form the final product. chegg.comaskfilo.com The rate of this reaction is dependent on the stability of the carbocation intermediate, which is high for tertiary alcohols. askfilo.com
Reaction with Hydrogen Halides:
With HCl: this compound reacts with hydrogen chloride to produce 1-chloro-1-ethylcyclopentane and water. chegg.com
With HBr: Similarly, reaction with hydrogen bromide yields 1-bromo-1-ethylcyclopentane. askfilo.com
Other halogenating agents are also effective for converting this compound to alkyl halides:
Thionyl Chloride (SOCl₂): This reagent is used to synthesize 1-chloro-1-ethylcyclopentane from this compound. brainly.comlibretexts.org The reaction typically proceeds with the formation of gaseous byproducts, sulfur dioxide and hydrogen chloride.
Phosphorus Tribromide (PBr₃): For the synthesis of 1-bromo-1-ethylcyclopentane, phosphorus tribromide is a common and effective reagent. brainly.com
Derivatization and Functional Group Interconversions
This compound serves as a precursor for various derivatives through functional group interconversions, primarily forming ethers and esters. lookchem.com
The synthesis of ethers from this compound can be challenging. The acid-catalyzed dehydration of tertiary alcohols to form symmetrical ethers is generally unsuccessful because the elimination reaction to form an alkene is highly favored. jove.comjove.com
The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is also problematic. wikipedia.org While this compound can be deprotonated to form its corresponding alkoxide, this alkoxide is a strong base and sterically hindered. When it reacts with a primary alkyl halide, the desired Sₙ2 substitution to form an ether competes heavily with the E2 elimination pathway. jove.commasterorganicchemistry.com Using secondary or tertiary alkyl halides results almost exclusively in elimination products. jove.comwikipedia.org
A more viable route for synthesizing ethers from tertiary alcohols like this compound is the alkoxymercuration-demercuration reaction. This involves reacting an alkene with this compound in the presence of a mercury salt, like mercury(II) trifluoroacetate, followed by reduction with sodium borohydride. libretexts.org
This compound can be converted to its corresponding esters through acylation. This is typically achieved by reacting the alcohol with an acylating agent such as an acyl chloride or a carboxylic acid anhydride. psu.edu Due to the steric hindrance and lower reactivity of tertiary alcohols, these reactions often require a catalyst or specific conditions to proceed efficiently. youtube.com
With Acyl Chlorides: The reaction of this compound with an acyl chloride (e.g., acetyl chloride) yields an ester. A weak, non-nucleophilic base like pyridine (B92270) is often added to neutralize the HCl byproduct, which can prevent potential side reactions like the conversion of the alcohol back to an alkyl halide. youtube.comwikipedia.org
With Acid Anhydrides: Carboxylic acid anhydrides (e.g., acetic anhydride) are also common acylating agents. These reactions can be performed under solvent-free conditions at elevated temperatures or by using a catalyst. psu.edu Zinc chloride (ZnCl₂) has been shown to be an effective, inexpensive, and less toxic catalyst for the acetylation of alcohols, including tertiary ones, using either acetyl chloride or acetic anhydride. asianpubs.org
A specific application is the synthesis of 2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate, which involves the esterification of this compound with methacrylic acid, typically catalyzed by an acid like sulfuric acid under reflux conditions.
Synthesis of Cyclopentanol (B49286) Derivatives
Catalytic Transformations Involving this compound
Catalytic processes are crucial for several transformations of this compound, most notably in dehydration reactions.
The acid-catalyzed dehydration is a primary method for converting this compound into 1-ethyl-1-cyclopentene. Commonly used catalysts are strong protic acids such as concentrated sulfuric acid (H₂SO₄) or phosphoric(V) acid (H₃PO₄). chemguide.co.uk The mechanism involves protonation of the hydroxyl group, loss of water to form a stable tertiary carbocation, and subsequent deprotonation to form the alkene.
Homogeneous metal complexes have also been developed as effective catalysts for the dehydration of alcohols. For instance, air-stable copper(II) complexes have been shown to efficiently catalyze the dehydration of benzylic and tertiary alcohols to their corresponding olefins at moderate temperatures. nih.gov Such catalysts offer a pathway to industrially relevant compounds under potentially milder conditions with high selectivity, minimizing the energy consumption and side reactions associated with high-temperature thermolysis or strong acid catalysis. nih.gov
Transition-Metal-Catalyzed Processes
Transition-metal catalysis provides powerful methods for the functionalization of alcohols, including tertiary alcohols like this compound. These processes can involve oxidation, dehydration, and carbon-carbon bond-forming reactions. While specific studies on this compound are not extensively documented, the reactivity of analogous tertiary and cyclic alcohols provides insight into its potential transformations.
One common transition-metal-catalyzed reaction for tertiary alcohols is dehydration . While traditionally acid-catalyzed, transition metals can offer milder conditions and different selectivities. For instance, complexes of metals like copper, ruthenium, or rhodium can catalyze the elimination of water from this compound to form 1-ethylcyclopent-1-ene. A study on the dehydration of alcohols using earth-abundant transition metal complexes highlighted that benzylic, allylic, and tertiary alcohols are particularly good substrates for this transformation. nih.gov For example, a copper complex, Cu(FOX)(MeCN)₂, has been shown to be effective in the dehydration of 1-phenylethanol, a secondary alcohol, suggesting potential applicability to tertiary alcohols like this compound. nih.gov The mechanism often involves the coordination of the alcohol to the metal center, which facilitates the departure of the hydroxyl group as a water molecule, leading to the formation of a carbocation intermediate that subsequently eliminates a proton to form the alkene.
Oxidation of tertiary alcohols without C-H bonds adjacent to the hydroxyl group is challenging. However, transition-metal-catalyzed C-H activation at other positions on the cyclopentane (B165970) ring is a plausible transformation. Catalysts based on palladium, rhodium, or iridium are known to facilitate the directed or undirected functionalization of C(sp³)–H bonds. beilstein-journals.org For this compound, this could lead to the introduction of new functional groups at the 2- or 3-positions of the cyclopentane ring.
Furthermore, ring-opening reactions of cycloalkanols can be promoted by transition-metal catalysis, often under photoredox conditions. These reactions can proceed via radical intermediates, leading to the formation of linear alkyl chains with functional groups at specific positions. rsc.org While the ring-opening of unstrained cycloalkanols like cyclopentanols can be challenging, photoredox catalysis in the presence of a suitable transition metal complex could enable the scission of a C-C bond in the cyclopentane ring of this compound. rsc.org
Below is a table summarizing potential transition-metal-catalyzed reactions of this compound based on analogous systems.
| Reaction Type | Catalyst Type | Potential Product(s) | Mechanistic Insight |
| Dehydration | Copper, Ruthenium | 1-Ethylcyclopent-1-ene | Coordination of OH, formation of carbocation, elimination. nih.gov |
| C-H Functionalization | Palladium, Rhodium | Functionalized this compound derivatives | Directed or undirected C-H activation. beilstein-journals.org |
| Ring-Opening | Transition Metal Photoredox Catalyst | Linear ketone derivatives | Formation of an alkyloxy radical followed by C-C bond cleavage. rsc.org |
Organocatalysis in this compound Reactions
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for a variety of transformations. For tertiary alcohols such as this compound, organocatalysts can facilitate reactions through activation of the hydroxyl group.
A prominent organocatalytic transformation for tertiary alcohols is dehydrative nucleophilic substitution . nih.gov Chiral phosphoric acids are effective catalysts for this type of reaction, proceeding via an SN1-type mechanism. The Brønsted acid catalyst protonates the hydroxyl group of the tertiary alcohol, leading to the formation of a tertiary carbocation intermediate upon elimination of water. nih.gov This carbocation can then be trapped by a nucleophile. In the case of this compound, this would involve the formation of the 1-ethylcyclopentyl cation, which could then react with various nucleophiles. This methodology has been successfully applied to racemic tertiary alcohols to generate products with high enantioselectivity. nih.govacs.org
Organocatalytic oxidation of alcohols is another area of interest. While the direct oxidation of tertiary alcohols is not typical, organocatalytic systems can be involved in tandem processes. For example, a secondary alcohol can be oxidized to a ketone using an organocatalyst, and this ketone can then react with an organometallic reagent to form a tertiary alcohol. rsc.org
Furthermore, C-H functionalization can also be achieved using organocatalysis. For instance, dioxirane-mediated C-H hydroxylation can be catalyzed by a trifluoromethyl ketone in the presence of Oxone. acs.org This allows for the selective hydroxylation of tertiary C-H bonds under mild conditions. While this would not apply to the carbinol carbon of this compound, it could potentially functionalize the tertiary C-H bond at the 1-position of the ethyl group.
The table below outlines potential organocatalytic reactions for this compound.
| Reaction Type | Catalyst Type | Potential Product(s) | Mechanistic Insight |
| Dehydrative Substitution | Chiral Phosphoric Acid | Substituted 1-ethylcyclopentane derivatives | Formation of a carbocation intermediate via dehydration. nih.gov |
| C-H Hydroxylation | Trifluoromethyl ketone/Oxone | Hydroxylated derivatives of this compound | Dioxirane-mediated C-H activation. acs.org |
Stereoselective Catalysis in this compound Derivatives
The development of stereoselective methods for the synthesis and transformation of chiral molecules is a central theme in modern organic chemistry. While this compound itself is achiral, its derivatives can possess stereocenters, and catalytic methods can be employed to control the stereochemical outcome of their reactions.
A key strategy for introducing chirality is through the asymmetric transformation of achiral starting materials . For instance, the hydrogenative desymmetrization of achiral 1,4-dienes using rhodium complexes with chiral phosphine-phosphite ligands can produce enantioenriched tertiary alcohols. nih.gov Although not a direct reaction of this compound, this demonstrates a pathway to chiral tertiary alcohols with a cyclopentane motif.
For reactions involving derivatives of this compound, stereoselective catalysis can be used to control the formation of new stereocenters. For example, if 1-ethylcyclopent-1-ene, the dehydration product of this compound, undergoes an asymmetric dihydroxylation or epoxidation, a chiral diol or epoxide would be formed.
Furthermore, kinetic resolution of racemic secondary/tertiary diols, which could be derived from this compound, can be achieved through organocatalysis. A chiral isothiourea catalyst has been used for the selective acylation of a secondary alcohol in the presence of a tertiary alcohol, allowing for the separation of enantiomers. acs.org
The enantioselective synthesis of highly substituted cyclopentanols has also been achieved through sequential organocatalytic reactions. For example, a Stetter reaction followed by a Michael-Aldol cascade can produce fully substituted cyclopentanols with multiple contiguous stereocenters with high enantioselectivity. acs.org Such strategies could be conceptually applied to build complex structures from precursors related to this compound.
The table below summarizes stereoselective catalytic approaches relevant to derivatives of this compound.
| Reaction Type | Catalyst Type | Substrate Type | Stereochemical Outcome |
| Hydrogenative Desymmetrization | Chiral Rhodium Complex | Achiral 1,4-dienes | Enantioenriched tertiary alcohols. nih.gov |
| Acylative Kinetic Resolution | Chiral Isothiourea | Racemic secondary/tertiary diols | Enantioenriched diols and monoesters. acs.org |
| Sequential Annulation | Chiral N-Heterocyclic Carbene and Amine | Aldehydes and nitroalkenes | Highly substituted chiral cyclopentanols. acs.org |
Spectroscopic and Advanced Analytical Characterization of 1 Ethylcyclopentanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of 1-ethylcyclopentanol, the proton signals are expected to appear at specific chemical shifts, which are influenced by the electronic environment of the protons. The ethyl group protons typically show a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group due to spin-spin coupling with each other. The protons on the cyclopentane (B165970) ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on the concentration and solvent.
A predicted ¹H NMR spectrum for this compound would show the following approximate chemical shifts:
~0.9 ppm (triplet): The three protons of the methyl group (CH₃) of the ethyl substituent.
~1.5 ppm (quartet): The two protons of the methylene group (CH₂) of the ethyl substituent.
~1.6-1.8 ppm (multiplet): The eight protons of the cyclopentane ring.
~1.4 ppm (singlet): The proton of the hydroxyl group (-OH).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Ethyl -CH₃ | ~0.9 | Triplet |
| Ethyl -CH₂ | ~1.5 | Quartet |
| Cyclopentane Ring Protons | ~1.6-1.8 | Multiplet |
| Hydroxyl -OH | ~1.4 | Singlet |
The ¹³C NMR spectrum of this compound provides information about the different carbon environments in the molecule. The spectrum will show distinct signals for each unique carbon atom.
A predicted ¹³C NMR spectrum for this compound would exhibit the following approximate chemical shifts:
~8.5 ppm: The carbon of the methyl group (CH₃) in the ethyl substituent.
~34.0 ppm: The carbon of the methylene group (CH₂) in the ethyl substituent.
~23.5 ppm: The two equivalent carbons of the cyclopentane ring at the 3 and 4 positions.
~40.0 ppm: The two equivalent carbons of the cyclopentane ring at the 2 and 5 positions.
~80.0 ppm: The quaternary carbon atom of the cyclopentane ring attached to the hydroxyl group and the ethyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Ethyl -CH₃ | ~8.5 |
| Ethyl -CH₂ | ~34.0 |
| Cyclopentane C-3, C-4 | ~23.5 |
| Cyclopentane C-2, C-5 | ~40.0 |
| Cyclopentane C-1 (quaternary) | ~80.0 |
Advanced NMR techniques such as 2D NMR (Two-Dimensional Nuclear Magnetic Resonance) are employed to further elucidate the complex structure of molecules like this compound. oxinst.comharvard.edu
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that shows correlations between coupled protons. oxinst.comlibretexts.org In the COSY spectrum of this compound, cross-peaks would be observed between the methyl and methylene protons of the ethyl group, and among the various protons of the cyclopentane ring, helping to confirm their connectivity. libretexts.org
HETCOR (Heteronuclear Correlation): This experiment shows correlations between directly bonded carbon and proton atoms. csic.es For this compound, the HETCOR spectrum would link the proton signals to their corresponding carbon signals, confirming the assignments made from the 1D NMR spectra. csic.es For example, the triplet at ~0.9 ppm in the ¹H NMR spectrum would correlate with the carbon signal at ~8.5 ppm in the ¹³C NMR spectrum.
¹³C NMR Spectral Analysis for Carbon Framework Assignment
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orgbruker.com
The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. researchgate.net
O-H Stretch: A strong and broad absorption band is typically observed in the region of 3600-3200 cm⁻¹. This broadening is due to hydrogen bonding between the alcohol molecules. For 1-methylcyclopentanol, a related compound, this O-H stretch is the most significant feature in its IR spectrum. oregonstate.eduoregonstate.edu
C-H Stretch: The stretching vibrations of the C-H bonds in the ethyl and cyclopentane groups appear in the region of 3000-2850 cm⁻¹. kcvs.ca
C-O Stretch: A moderate to strong absorption band corresponding to the C-O stretching vibration of the tertiary alcohol is expected in the fingerprint region, typically around 1150-1050 cm⁻¹. kcvs.ca
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
| O-H Stretch (hydrogen-bonded) | 3600-3200 | Strong, Broad |
| C-H Stretch (sp³ hybridized) | 3000-2850 | Strong |
| C-O Stretch (tertiary alcohol) | 1150-1050 | Moderate to Strong |
Infrared spectroscopy can also be utilized for the quantitative analysis of substances. libretexts.orgresearchgate.net The Beer-Lambert law states that the absorbance of a particular vibrational band is directly proportional to the concentration of the corresponding functional group. diamond.ac.uk
For this compound, a calibration curve can be constructed by measuring the absorbance of a characteristic peak, such as the C-O stretch, at various known concentrations. This calibration curve can then be used to determine the concentration of this compound in an unknown sample. However, it is important to note that factors such as weak IR source power and less sensitive detectors compared to UV/Vis spectroscopy can limit the sensitivity of quantitative IR methods. libretexts.org Fourier Transform Infrared (FTIR) spectroscopy is often employed to enhance the signal-to-noise ratio and improve the accuracy of quantitative measurements. researchgate.net
Vibrational Mode Assignments and Functional Group Identification
Mass Spectrometry (MS)nist.govchemwhat.com
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions. savemyexams.comlibretexts.org For this compound, mass spectrometry provides key data for its identification and characterization. nist.govchemwhat.com
Electron Ionization (EI) Mass Spectral Fragmentation Patternsnist.gov
In electron ionization mass spectrometry, high-energy electrons bombard the sample, causing the molecule to ionize and fragment in predictable ways. savemyexams.com The resulting fragmentation pattern is a unique fingerprint of the compound's structure. The mass spectrum of this compound is available in the NIST Chemistry WebBook. nist.govnist.gov
The fragmentation of the this compound molecular ion (M+) is influenced by the stability of the resulting fragments. tutorchase.com Key fragmentation pathways for alcohols often involve the loss of small, stable molecules like water or the cleavage of bonds adjacent to the oxygen atom. savemyexams.com
While a detailed analysis of the fragmentation pattern from the search results is not available, general principles of mass spectrometry suggest that the fragmentation of this compound would likely involve the following:
Loss of an ethyl group (-CH2CH3): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 29 mass units from the molecular ion.
Loss of a water molecule (-H2O): Dehydration is a common fragmentation pathway for alcohols, leading to a peak at M-18. savemyexams.com
Cleavage of the cyclopentane ring: The ring can also fragment, leading to a series of smaller ions.
The most abundant fragment ion in the spectrum is known as the base peak. savemyexams.com Analysis of the relative intensities of these fragment peaks allows for the structural elucidation of the molecule. tutorchase.com
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). libretexts.org This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. libretexts.org
For this compound, with a molecular formula of C7H14O, its monoisotopic mass is 114.10446 Da. uni.lu HRMS can confirm this exact mass, differentiating it from other potential isomers or compounds with a nominal mass of 114.
Chromatographic Techniques for Purity and Mixture Analysisbdl.czfishersci.nl
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For this compound, both gas and liquid chromatography are valuable tools for assessing its purity and quantifying its presence in various samples.
Gas Chromatography (GC) for Purity Assessmentbdl.czfishersci.nl
Gas chromatography is a widely used technique for the analysis of volatile compounds like this compound. google.com In GC, the sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the stationary phase. The purity of this compound is often specified as greater than 96.0% as determined by GC. tcichemicals.comfishersci.catcichemicals.com Some suppliers provide certificates of analysis showing purity levels as high as 98.84% by GC. thermofisher.com This indicates that GC is a standard method for quality control of this chemical.
Other Advanced Analytical Methodschemwhat.com
Beyond mass spectrometry and chromatography, other analytical techniques can provide further structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. chemwhat.com Infrared (IR) spectroscopy can identify the presence of specific functional groups, such as the hydroxyl (-OH) group in this compound. nist.gov The NIST Chemistry WebBook indicates that an IR spectrum for this compound is available. nist.govnist.gov
Computational Chemistry and Theoretical Studies of 1 Ethylcyclopentanol
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic structure and inherent properties of molecules.
For instance, a theoretical study on the photolysis of heptanal (B48729) reported the formation of cyclic alcohols, including 2-ethyl cyclopentanol (B49286), a structural isomer of 1-Ethylcyclopentanol. researchgate.net The study utilized DFT to explore the reaction pathways, demonstrating how computational methods can unravel complex reaction mechanisms. researchgate.net A similar approach could be applied to investigate reactions involving this compound, such as its dehydration to form alkenes. A hypothetical reaction mechanism study for the acid-catalyzed dehydration of this compound could be explored using DFT to calculate the energies of reactants, transition states, and products, as illustrated in the hypothetical data below.
Hypothetical DFT Data for the Dehydration of this compound
| Species | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |
|---|---|---|
| This compound | -349.12345 | 0.0 |
| Protonated this compound | -349.45678 | -209.1 |
| Transition State 1 (Water loss) | -349.43210 | -193.7 |
| 1-Ethylcyclopentyl cation + H₂O | -349.44111 | -199.3 |
| Transition State 2 (Proton loss) | -349.42987 | -192.3 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantum chemical calculations are pivotal in predicting the reactivity and stability of molecules through the analysis of various molecular descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
While specific calculations for this compound are not published, the general principles of QSAR studies on alcohols indicate that descriptors such as the number of alcohol fragments can be correlated with biological activity. nih.gov Furthermore, QSAR studies on the toxicity of benzyl (B1604629) alcohols have shown that reactivity can be influenced by hydrophobicity and electronic effects. researchgate.net For this compound, quantum chemical calculations could provide valuable data for such predictive models.
Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability |
Note: The data in this table is hypothetical and for illustrative purposes only.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time. While specific MD simulations for this compound are not found in the literature, studies on similar systems, such as cyclodextrin (B1172386) derivatives, demonstrate the utility of this method. rsc.org For this compound, MD simulations could be employed to understand its conformational flexibility, interactions with solvents, and behavior in different environments. Such simulations are crucial for predicting physical properties like viscosity and diffusion coefficients. A study on levamisole (B84282) derivatives utilized MD simulations to confirm the stability of protein-ligand complexes, a technique that could be applied to understand the interaction of this compound with biological targets. sid.ir
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry and toxicology, aiming to correlate the chemical structure of a compound with its biological activity. pharmatutor.org For a molecule like this compound, which has applications in the fragrance industry, SAR studies could be used to understand how structural modifications would affect its olfactory properties. While specific SAR models for this compound are not publicly available, the principles of QSAR have been applied to various classes of alcohols to predict properties like antifungal activity nih.gov and toxicity. researchgate.net These studies often use molecular descriptors derived from computational chemistry to build predictive models.
Machine Learning and AI in Spectroscopic Analysis and Structure Prediction
The intersection of machine learning (ML) and artificial intelligence (AI) with chemistry is a rapidly evolving field. These technologies can be applied to spectroscopic analysis and the prediction of molecular structures and properties. researchgate.net
While the application of sequence-to-sequence models for the spectrum-to-structure translation of this compound has not been reported, this cutting-edge technique holds immense promise. In principle, a model could be trained on a vast dataset of known compounds and their corresponding spectra (e.g., NMR, IR, Mass Spectrometry). The trained model could then predict the chemical structure of an unknown compound, such as this compound, directly from its spectral data. This approach has the potential to dramatically accelerate the process of chemical identification and characterization.
Theoretical Frameworks for Stereochemical Control and Reaction Pathways
Computational chemistry provides powerful theoretical frameworks for understanding and predicting the stereochemical outcomes and reaction pathways of chemical transformations involving molecules like this compound. These in-silico approaches allow for the detailed examination of reaction mechanisms, transition states, and the conformational landscape of reactants, intermediates, and products, which are often difficult to probe experimentally.
Theoretical Approaches to Reaction Pathways
The formation and subsequent reactions of this compound are amenable to study using various computational methods, with Density Functional Theory (DFT) being a prominent and widely used approach. byu.edud-nb.info DFT calculations allow for the mapping of potential energy surfaces for reactions such as the Grignard addition to cyclopentanone (B42830) and the dehydration of this compound.
Grignard Reaction Synthesis: The synthesis of this compound typically involves the nucleophilic addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to cyclopentanone. libretexts.orgaskfilo.comchemicalbook.com Theoretical modeling of this reaction can elucidate the mechanism, including the coordination of the magnesium atom to the carbonyl oxygen, the nucleophilic attack of the ethyl group, and the subsequent protonation to yield the final alcohol. libretexts.orgchemicalbook.com Computational models can predict the activation energies for these steps, providing insight into the reaction kinetics.
Dehydration Reactions: this compound can undergo dehydration to form isomeric alkenes, such as 1-ethylcyclopentene and ethylidenecyclopentane. Quantum chemical calculations can be employed to investigate the mechanisms of these elimination reactions, which can proceed through different pathways (e.g., E1 or E2) depending on the reaction conditions. digitellinc.com Theoretical studies can determine the transition state structures and activation barriers for each pathway, helping to predict the regioselectivity and stereoselectivity of the dehydration process. For instance, calculations can reveal the energetic favorability of forming the endocyclic versus the exocyclic double bond. High-level quantum chemistry calculations have been used to study similar cyclization and dehydration reactions, showing that catalysts can significantly lower the reaction barriers. digitellinc.com
Conformational Analysis and Stereochemical Control
Since this compound is a chiral molecule, understanding the factors that would control its stereochemistry in a potential asymmetric synthesis is of significant interest. Although this compound itself does not have stereocenters that are typically resolved, understanding its conformational preferences is crucial for predicting its reactivity.
Conformational Preferences: The five-membered cyclopentane (B165970) ring in this compound is not planar and exists in various puckered conformations, such as the envelope and twist forms. Computational methods, including molecular mechanics and quantum mechanics, can be used to determine the relative energies of these conformers and the energy barriers between them. The orientation of the ethyl and hydroxyl groups (axial vs. equatorial-like positions) in the different ring conformations can significantly influence the molecule's reactivity and interactions with other molecules. nih.gov For substituted furanosides, which also contain five-membered rings, computational studies have shown that substituent orientation can induce changes in the ring conformation. frontiersin.org
Table of Relevant Computational Chemistry Concepts:
| Concept | Description | Relevance to this compound |
| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. byu.edud-nb.info | Used to calculate energies of reactants, products, and transition states for reactions like synthesis and dehydration. |
| Potential Energy Surface (PES) | A mathematical or graphical representation of the energy of a molecule as a function of its geometry. byu.edu | Helps in identifying the most likely reaction pathways and locating transition states and intermediates. |
| Transition State Theory | A theory that describes the rates of elementary chemical reactions. byu.edu | Allows for the calculation of reaction rate constants from the properties of the transition state structure. |
| Conformational Analysis | The study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov | Determines the most stable conformations of this compound, which influences its reactivity. |
| Natural Bond Orbital (NBO) Analysis | A method for studying hybridization, covalency, and delocalization in molecules. | Can provide insights into the electronic interactions that stabilize certain conformations or transition states. |
By applying these theoretical frameworks, researchers can gain a detailed, molecular-level understanding of the factors governing the stereochemistry and reaction pathways of this compound. This knowledge is invaluable for designing new synthetic routes and predicting the behavior of this and related compounds in chemical processes.
Stereochemical Investigations of 1 Ethylcyclopentanol
Chirality and Stereoisomerism in Cyclopentanol (B49286) Derivatives
Cyclopentanol and its derivatives serve as important scaffolds in organic chemistry, and their stereochemical features are crucial for applications in areas like pharmaceuticals and materials science. americanelements.com The rigid five-membered ring can lead to distinct spatial arrangements of substituents, giving rise to various stereoisomers. nih.gov
A chiral center is a carbon atom that is attached to four different groups. In the structure of 1-Ethylcyclopentanol, the carbon atom at position 1 (C1), which is bonded to the hydroxyl (-OH) group, is a chiral center. The four distinct groups attached to this carbon are:
A hydroxyl group (-OH)
An ethyl group (-CH2CH3)
A methylene (B1212753) group part of the cyclopentane (B165970) ring (-CH2-) leading in one direction around the ring
A methylene group part of the cyclopentane ring (-CH2-) leading in the opposite direction around the ring
Because the paths around the ring are non-identical from the perspective of C1, this carbon is stereogenic. The presence of this single chiral center means that this compound is a chiral molecule and can exist as a pair of enantiomers.
Stereoisomers are molecules that have the same molecular formula and atom connectivity but differ in the spatial arrangement of their atoms.
Enantiomers : As a chiral molecule, this compound exists as two enantiomers: (R)-1-Ethylcyclopentanol and (S)-1-Ethylcyclopentanol. These two molecules are non-superimposable mirror images of each other. They possess identical physical properties (e.g., boiling point, density) except for their interaction with plane-polarized light and their interactions with other chiral substances.
Diastereomers : Diastereomers are stereoisomers that are not mirror images of each other. nih.gov This occurs when a molecule has two or more chiral centers. For this compound itself, which has only one stereocenter, diastereomers are not possible. However, if another substituent were introduced onto the cyclopentane ring, creating a second chiral center, diastereomeric relationships would arise. For instance, in a hypothetical 2-bromo-1-ethylcyclopentanol, the (1S, 2R) and (1S, 2S) isomers would be diastereomers because they share the same configuration at one chiral center (C1) but differ at the other (C2). nih.gov
Identification of Chiral Centers
Asymmetric Synthesis and Enantioselective Transformations
The synthesis of enantiomerically pure tertiary alcohols presents a significant challenge in organic chemistry due to the steric hindrance around the prochiral carbon center. tcichemicals.comwikipedia.org Consequently, much research has focused on developing asymmetric methods to produce these valuable chiral building blocks with high enantioselectivity. wikipedia.org
Achieving high enantioselectivity in the synthesis of tertiary alcohols like this compound often requires the use of chiral catalysts. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. fishersci.ca Several catalytic systems have been developed for the enantioselective synthesis of chiral tertiary alcohols. While not all have been specifically reported for this compound, they represent the state-of-the-art for this class of compounds.
Key catalytic strategies include:
Chiral Ligand-Metal Complexes : The addition of organometallic reagents (like Grignard reagents) to ketones can be rendered highly enantioselective by using a chiral ligand that coordinates to the metal. For example, chiral tridentate diamine/phenol ligands have been used for the asymmetric addition of organomagnesium reagents to ketones. nih.gov Other successful systems involve C2-symmetric N,N′-dioxide-Sc(III) complexes for aldol (B89426) reactions and chiral bis-oxazoline-amide ligands for palladium-catalyzed reactions. nih.govnih.gov
Organocatalysis : Metal-free small organic molecules can also act as powerful chiral catalysts. Chiral phosphoric acids, for instance, have been shown to catalyze the kinetic resolution of tertiary alcohols with high efficiency. researchgate.netwikipedia.org Chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives have also been developed as effective catalysts for the acylative kinetic resolution of tertiary alcohols. nih.govontosight.ai
Enzymatic Catalysis : Biocatalysts, such as enzymes, can perform transformations with exceptional levels of stereoselectivity under mild conditions. wikipedia.orgchem960.com The biocatalytic reduction of a ketone precursor using baker's yeast is a method that has been used to produce chiral cyclopentanol derivatives with very high enantiomeric excess. nih.gov
| Catalyst Type | Reaction | Key Features | Reference |
|---|---|---|---|
| Chiral Diamine/Phenol Ligands | Asymmetric Grignard Addition | Enables highly enantioselective construction of tertiary alcohols from ketones and Grignard reagents. | nih.gov |
| Chiral Phosphoric Acid | Kinetic Resolution | Achieves highly efficient kinetic resolution of tertiary alcohols via intramolecular transesterification. | researchgate.net |
| Chiral Organotin Catalyst | Kinetic Resolution (Acylation) | Demonstrates a broad substrate scope with high enantioselectivity under mild conditions. | nih.gov |
| C2-Symmetric N,N′-Dioxide-Sc(III) | Direct Aldol Reaction | Promotes asymmetric aldol reaction of α-ketoesters to afford tertiary alcohols with excellent enantioselectivity. | nih.gov |
| Chiral DMAP Derivatives | Kinetic Resolution (Acylation) | Efficiently resolves 3-hydroxy-3-substituted oxindoles (a class of tertiary alcohols) with high selectivity. | nih.gov |
Mechanistic Studies Revealing Stereochemical Outcomes
The stereochemical outcome of a reaction is determined by the mechanism through which it proceeds. The synthesis of this compound is commonly achieved via the Grignard reaction, where ethylmagnesium bromide is added to cyclopentanone (B42830). nih.govnih.gov
In a standard, non-asymmetric Grignard reaction, the cyclopentanone molecule is planar at the carbonyl group. The incoming ethyl nucleophile from the Grignard reagent can attack the carbonyl carbon from either the top face or the bottom face. With no chiral influence present in the substrate or reagents, both faces are equally accessible, leading to the formation of a 50:50 mixture of the (R)- and (S)-enantiomers. wikipedia.org This results in a racemic mixture, which is optically inactive.
However, in more complex substrates containing existing stereocenters, the stereochemical outcome can often be predicted. Models such as the Felkin-Anh model or the chelation-control model are used to rationalize the diastereoselectivity of nucleophilic additions to carbonyls. nih.gov
Chelation Control : This model applies when an α-substituent on the ketone can chelate (form a ring) with the metal ion of the nucleophile. This locks the conformation of the substrate and directs the nucleophile to attack from the less hindered face. nih.gov
Felkin-Anh Model : For non-chelating substrates, this model predicts that the nucleophile will attack the carbonyl carbon at a specific trajectory (the Bürgi-Dunitz angle) to minimize steric hindrance with the largest substituents on the adjacent carbon.
For the synthesis of this compound from achiral cyclopentanone, these models are not applicable for inducing enantioselectivity, as there is no pre-existing chiral center to direct the reaction. Stereochemical control in this case must be imposed externally, for example by a chiral catalyst that selectively blocks one face of the ketone or activates it for attack in a specific orientation. nih.gov
Optical Activity and Chiral Resolution Techniques
Chiral molecules are distinguished by their ability to rotate the plane of polarized light, a property known as optical activity. The two enantiomers of this compound, (R) and (S), will rotate light by equal amounts but in opposite directions. A racemic mixture, containing equal amounts of both enantiomers, will not rotate light and is therefore optically inactive.
Since standard synthesis often produces a racemic mixture, the separation of these enantiomers is crucial for applications where a single enantiomer is required. This separation process is called chiral resolution. For tertiary alcohols, which can be challenging to resolve, kinetic resolution is one of the most reliable and practical methods. researchgate.netnih.gov
Kinetic Resolution is a process where one enantiomer in a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst or reagent. This difference in reaction rates allows for the separation of the unreacted, enantioenriched starting material from the newly formed product. wikipedia.org A common approach is acylative kinetic resolution, where a chiral catalyst, such as a chiral DMAP derivative or an organotin compound, catalyzes the acylation of one enantiomer more rapidly than the other. nih.govnih.gov This leaves the unreacted alcohol enriched in the slower-reacting enantiomer.
Applications of 1 Ethylcyclopentanol As a Chemical Intermediate
Role in Organic Synthesis
1-Ethylcyclopentanol is a significant building block in organic synthesis, providing a foundation for the creation of more complex molecules. lookchem.com Its reactivity as a tertiary alcohol, often synthesized through Grignard reactions involving cyclopentanone (B42830) and an ethylmagnesium halide, makes it a valuable asset for organic chemists. chemicalbook.comnbinno.com The hydroxyl group can be a site for various chemical transformations, enabling the introduction of different functional groups and the extension of the carbon skeleton. cymitquimica.comvaia.com
The structure of this compound allows it to serve as a fundamental component in the synthesis of intricate organic molecules. lookchem.com Organic building blocks are essential starting materials for constructing complex molecules through various chemical reactions. cymitquimica.com They are particularly vital in medicinal chemistry for the modular synthesis of new drug candidates and in materials science for creating novel materials. alfa-chemistry.com The cyclopentane (B165970) ring system is a common motif in many biologically active compounds and natural products, making this compound a relevant starting material. cymitquimica.com
This compound and its derivatives are utilized as intermediates in the production of agrochemicals, which include pesticides and herbicides. chemicalbook.comnbinno.com The process of agrochemical synthesis involves creating chemical compounds designed to enhance crop growth and productivity while minimizing the impact of pests and diseases. evonik.com The specific structure of this compound can be modified to create active ingredients for these agricultural products. nbinno.com
In the pharmaceutical industry, this compound serves as a building block for the synthesis of active pharmaceutical ingredients (APIs). chemicalbook.comnbinno.com Its derivatives are important intermediates for various pharmaceuticals. chemicalbook.comnbinno.com For instance, certain heteroarylpiperidines, pyrrolidines, and piperazines, which have shown antipsychotic activity, can be synthesized using cyclopentanol-derived intermediates. google.com The modular nature of synthesis using building blocks like this compound is a key strategy in drug discovery for the rapid and reliable construction of small molecule compounds for biological screening. alfa-chemistry.com
This compound is recognized for its pleasant, mild, and sweet aroma, sometimes described as minty and floral. lookchem.comguidechem.com This characteristic makes it a valuable intermediate in the synthesis of various flavor and fragrance compounds. chemicalbook.comnbinno.com It is used to create cyclopentanol (B49286) derivatives that are incorporated into perfumes, soaps, cosmetics, and other consumer products to enhance their scent. lookchem.comnbinno.com The compound itself can impart caramel, smoky, and coffee aromas and is used in flavorings for tobacco, caramel, maple, coffee, and nuts. arborpharmchem.com Its ability to mask bitterness is also a valued property. arborpharmchem.com The interaction of this compound with olfactory receptors in the nose results in the perception of its characteristic scent. guidechem.com
Synthesis of Pharmaceutical Intermediates
Solvency Applications in Pharmaceutical and Polymer Industries
Beyond its role as a synthetic intermediate, this compound is utilized as a solvent in both the pharmaceutical and polymer industries. lookchem.com In pharmaceutical manufacturing, its ability to dissolve a range of substances makes it a useful component in the formulation and production of medications. lookchem.comnbinno.com Similarly, in the plastics and resins industry, it acts as a solvent, facilitating the manufacturing process of these materials by aiding in the dissolution and mixing of components. lookchem.comnbinno.com
Use in Material Science Applications (e.g., Polymerization)
This compound contributes to the development of new materials and chemical processes. guidechem.com As a building block, it can be used in the bottom-up modular assembly of various materials. alfa-chemistry.com Its role as a solvent in the production of plastics and resins is also a key application in material science. lookchem.com
Environmental and Sustainable Chemistry Aspects
Green Chemistry Approaches to Synthesis and Transformation
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.com The traditional synthesis of 1-ethylcyclopentanol often involves a Grignard reaction, where an organomagnesium halide (like ethylmagnesium bromide) reacts with cyclopentanone (B42830). chemicalbook.comnbinno.com While effective, Grignard reactions typically require ethereal solvents like diethyl ether or tetrahydrofuran (B95107), which can be problematic from an environmental and safety standpoint. chemicalbook.com
Recent research has focused on developing more environmentally benign synthetic routes. These include:
Alternative Solvents: The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, has been explored for Grignard reactions. researchgate.net Cyclopentyl methyl ether (CPME) is another eco-friendly solvent alternative to traditional ethers like THF and dioxane. nih.gov
Catalytic Methods: Research into catalytic methods aims to improve efficiency and reduce waste. This includes the use of metal triflates, such as bismuth(III) triflate, to catalyze the cyclization of certain ketones to form tertiary alcohols. researchgate.net Additionally, catalysts can be used to produce cyclopentanone, a precursor to this compound, from renewable biomass-derived compounds like furfural. mdpi.comacs.org
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly approach to chemical synthesis. lookchem.com Engineered enzymes can perform specific chemical transformations under mild conditions, reducing the need for harsh reagents and solvents. utdallas.edu While direct biocatalytic synthesis of this compound is not widely documented, the broader field of biocatalysis presents a promising avenue for future green synthesis strategies. lookchem.comutdallas.edu
A comparison of traditional versus greener synthesis approaches is summarized below:
| Feature | Traditional Grignard Synthesis | Greener Approaches |
| Reagents | Stoichiometric organomagnesium halides | Catalytic systems, enzymes |
| Solvents | Diethyl ether, Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), water |
| Feedstocks | Petroleum-based | Potentially biomass-derived |
| Waste | Magnesium salts, solvent waste | Reduced waste through catalysis and solvent recycling |
| Conditions | Often requires anhydrous conditions | Often milder reaction conditions |
Environmental Degradation Pathways
The environmental fate of this compound is determined by its susceptibility to various degradation processes. The primary pathways for the breakdown of organic compounds in the environment are biodegradation and photodegradation.
Biodegradation: This process involves the breakdown of organic substances by microorganisms. Generally, alcohols are more readily biodegradable than their corresponding hydrocarbons. acs.org The presence of an oxygen atom in the alcohol functional group makes the molecule more susceptible to enzymatic attack. acs.org While specific studies on the biodegradation of this compound are limited, it is expected to be biodegradable. However, cyclic structures can sometimes be more resistant to degradation than linear ones. researchgate.net The rate and extent of biodegradation will depend on various environmental factors such as the microbial population, temperature, and nutrient availability. bookpi.orgasm.org
Photodegradation: This involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. mdpi.com Research has shown that 1-alkylcycloalkanols can undergo photolysis in the presence of certain reagents, leading to the cleavage of carbon-carbon bonds. lookchem.com The specific products and reaction rates of this compound photodegradation in the environment would depend on factors like the intensity of sunlight and the presence of other atmospheric chemicals.
Other Environmental Considerations: Spills or improper disposal of this compound could potentially contaminate soil and water. aksci.com Due to its chemical properties, it may act as a solvent and mobilize other pollutants.
Life Cycle Assessment (LCA) of this compound Production
A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and disposal or recycling. lifecycleinitiative.orgecoinvent.org A comprehensive LCA for this compound would quantify inputs (energy, raw materials) and outputs (emissions, waste) at each stage of its life cycle.
A "cradle-to-gate" LCA of this compound production would typically include the following stages:
Raw Material Extraction and Processing: This includes the production of cyclopentanone and the ethylating agent (e.g., bromoethane (B45996) for the Grignard reagent). The environmental impact of these precursors, which are often derived from petroleum, would be a significant factor. acs.orgimarcgroup.com
Synthesis of this compound: This stage analyzes the energy consumption, solvent use, and waste generation of the manufacturing process itself. For a Grignard synthesis, this would include the energy required to maintain reaction temperatures and the environmental impact of the solvents and any byproducts. researchgate.net
Purification: The energy and materials used to purify the final product to the desired specification are also included.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-Ethylcyclopentanol, and how can researchers validate their efficiency?
- Methodological Answer : The most common synthesis involves reacting cyclopentanone with ethylmagnesium chloride (Grignard reagent) in anhydrous tetrahydrofuran (THF). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate 10:1 eluent) yields ~90% purity. Efficiency can be validated by monitoring reaction progress using thin-layer chromatography (TLC) and confirming product identity via GC-MS and NMR spectroscopy .
Q. How is this compound characterized to confirm its structural identity and purity?
- Methodological Answer : Key characterization techniques include:
- NMR (CDCl): Peaks at δ 1.86–1.55 (m, 10H, cyclopentyl and ethyl CH), δ 0.97 (t, 3H, CHCH) .
- GC-MS: Fragmentation patterns (e.g., m/z 57 as base peak) .
- Cross-referencing with spectral databases and published benchmarks ensures accuracy.
Advanced Research Questions
Q. How can researchers optimize the Grignard synthesis of this compound to improve yield and scalability?
- Methodological Answer : Variables to optimize include:
- Solvent choice : Anhydrous THF minimizes side reactions.
- Reaction temperature : Slow addition of Grignard reagent at 0–5°C reduces exothermic side products.
- Workup protocols : Quenching with saturated NHCl followed by extraction with ethyl acetate improves recovery . Scalability trials should include reproducibility checks across multiple batches.
Q. What analytical strategies resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : For photolysis products (e.g., 7-iodoheptan-3-one), discrepancies in NMR or GC-MS data can arise from impurities or stereochemical variations. Strategies include:
- Multi-technique validation : Combining NMR, IR, and high-resolution MS.
- Comparative analysis : Aligning data with published photolysis byproducts (e.g., δ3.18 for CHI in 7-iodoheptan-3-one) .
- Computational modeling : Predicting spectral patterns using DFT calculations.
Q. What mechanistic insights can be derived from the photolysis of this compound under oxidative conditions?
- Methodological Answer : Photolysis with (diacetoxyiodo)benzene generates iodinated ketones (e.g., 7-iodoheptan-3-one), suggesting a radical-based pathway. Researchers should:
- Track intermediates via time-resolved spectroscopy.
- Compare product distributions under varying light intensities and oxidant concentrations .
- Propose mechanisms using kinetic isotope effects or trapping experiments.
Q. How should researchers design experiments to study the reaction kinetics of this compound in novel catalytic systems?
- Methodological Answer :
- Variable isolation : Test temperature, catalyst loading, and solvent polarity independently.
- In-situ monitoring : Use techniques like FTIR or Raman spectroscopy to track real-time changes.
- Data reproducibility : Follow guidelines for detailed experimental documentation to ensure reproducibility (e.g., Beilstein Journal standards) .
Q. What methodologies ensure the identity and purity of novel this compound derivatives in synthetic studies?
- Methodological Answer : For new derivatives:
- Purity checks : HPLC with UV detection or melting point analysis.
- Structural confirmation : X-ray crystallography or 2D NMR (e.g., -HSQC).
- Peer validation : Share spectral data in supplementary materials for independent verification .
Q. How can researchers address reproducibility challenges in synthesizing this compound?
- Methodological Answer :
- Detailed protocols : Specify reagent grades, equipment calibration, and environmental conditions (e.g., humidity control).
- Supplementary data : Include raw spectral files and chromatograms in supporting information .
- Collaborative validation : Partner with independent labs to cross-verify results.
Q. What are the best practices for presenting this compound research data in academic publications?
- Methodological Answer :
- Structured reporting : Follow journal-specific guidelines (e.g., Introduction, Methods, Results, Discussion) .
- Data compression : Use tables for comparative spectral data (e.g., NMR shifts) and figures for reaction schemes.
- Ethical compliance : Cite primary sources and avoid redundant data presentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
